![molecular formula C20H18N4O5S B421243 ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate](/img/structure/B421243.png)
ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is a complex heterocyclic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles, followed by nitration and acetylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a wide range of functionalized derivatives .
科学研究应用
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用机制
The mechanism of action of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
- Ethyl 2-amino-1H-indole-3-carboxylate
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Ethyl 2-amino-1H-indole-3-carboxylate derivatives
Uniqueness
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is unique due to its specific structural features, such as the presence of the thieno[3’,2’:4,5]pyrimido[1,6-a]indole ring system and the combination of nitro and acetylamino functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C20H18N4O5S |
|---|---|
分子量 |
426.4g/mol |
IUPAC 名称 |
ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate |
InChI |
InChI=1S/C20H18N4O5S/c1-5-29-20(26)15-9(2)30-19-17(15)21-10(3)23-14-8-12(24(27)28)6-7-13(14)16(18(19)23)22-11(4)25/h6-8H,5H2,1-4H3,(H,22,25) |
InChI 键 |
KNNQCFHMOHTQTQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


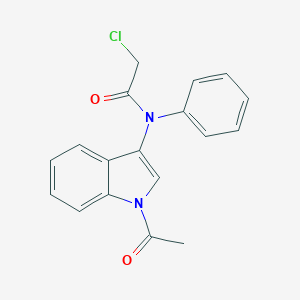
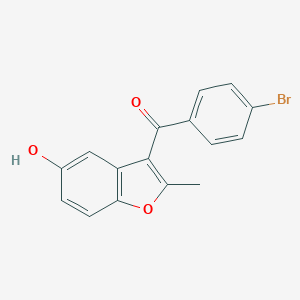
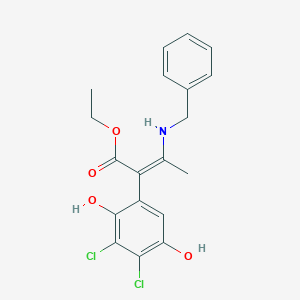
![(4-fluorophenyl)(3-pyridinyl)methanone O-[2-(dimethylamino)ethyl]oxime](/img/structure/B421167.png)
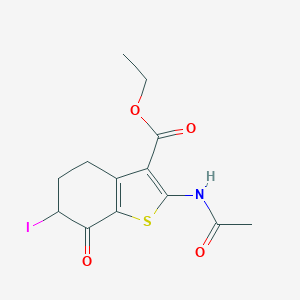
![1-chloro-3-(5,5-dimethyl-3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B421169.png)
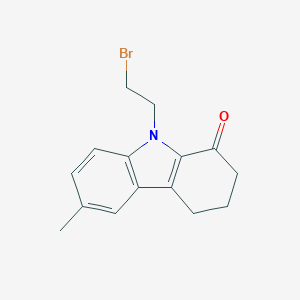
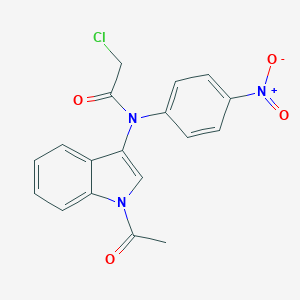
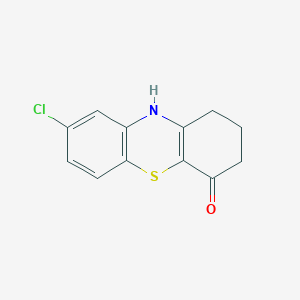
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B421175.png)
![N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-iodobenzamide](/img/structure/B421176.png)
![N-(1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)adamantane-1-carboxamide](/img/structure/B421177.png)
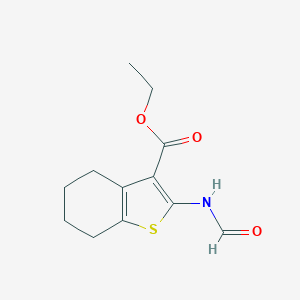
![1-bromo-3-(5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazol-10-yl)-2-propanol](/img/structure/B421180.png)
